Impact of 6-Methyl Substituent on PI3Kα Enzymatic Inhibition Potency
In a systematic SAR exploration of 2,6,8-substituted imidazo[1,2-a]pyridine PI3Kα inhibitors, the 6-methyl substituent was identified as a critical determinant of enzymatic potency. Compound 39 (6-methyl series) displayed PI3Kα inhibitory activity with an IC50 of 5.8 ± 0.4 nM, whereas its direct comparator 45, bearing a 6-chloro substituent under otherwise identical scaffold geometry, exhibited a markedly deteriorated IC50 of 176.4 ± 11.2 nM—a 30.4-fold loss in potency [1]. Similarly, the 6-hydrogen analog 46 showed an IC50 of 234.7 ± 14.8 nM, representing a 40.5-fold reduction relative to the 6-methyl benchmark [1]. Because 1-{6,8-dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride provides the requisite 6,8-dimethylimidazo[1,2-a]pyridine core with a free amine handle at the 2-position for further derivatization, it enables straightforward access to this potency-optimized substitution pattern that unsubstituted or 6-halo analogs cannot replicate.
| Evidence Dimension | PI3Kα enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 5.8 ± 0.4 nM (compound 39, 6-methyl scaffold) [1] |
| Comparator Or Baseline | 176.4 ± 11.2 nM (compound 45, 6-Cl); 234.7 ± 14.8 nM (compound 46, 6-H) [1] |
| Quantified Difference | 30.4-fold more potent than 6-Cl analog; 40.5-fold more potent than 6-H analog |
| Conditions | Kinase-Glo™ assay, ATP at 25 μM, recombinant PI3Kα enzyme |
Why This Matters
For medicinal chemistry programs targeting PI3Kα, purchasing this specific 6,8-dimethyl-substituted building block preserves the critical 6-methyl pharmacophore, directly enabling the synthesis of high-potency lead compounds.
- [1] Chen, L., et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2155638. View Source
